AD-5584

Breast Cancer Brain Metastasis Blood-Brain Barrier CNS Drug Delivery

Researchers studying breast cancer brain metastasis (BCBM) often face the problem that most ACSS2 inhibitors cannot cross the blood-brain barrier (BBB). AD-5584 solves this with experimentally validated brain penetration, making it the appropriate tool for CNS oncology research. - Selective ACSS2 inhibition (IC50 = 0.86 µM) validated in ex vivo brain-slice tumor models - Synergizes with radiotherapy to block BCBM tumor growth - Supplied as a high-purity solid with verified BBB permeability for reproducible in vivo studies

Molecular Formula C22H24ClFN4O
Molecular Weight 414.9 g/mol
Cat. No. B12370013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD-5584
Molecular FormulaC22H24ClFN4O
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCN(CC1=NC2=C(N1)C=C(C=C2)Cl)C(=O)C(C3=CC=C(C=C3)F)N4CCCCC4
InChIInChI=1S/C22H24ClFN4O/c1-27(14-20-25-18-10-7-16(23)13-19(18)26-20)22(29)21(28-11-3-2-4-12-28)15-5-8-17(24)9-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3,(H,25,26)
InChIKeyPYZYZGZTKGCTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AD-5584: Brain-Penetrant ACSS2 Inhibitor


AD-5584 是一种选择性、可穿透血脑屏障的乙酰辅酶A合成酶短链家族成员2 (ACSS2) 抑制剂。该化合物被用于癌症代谢研究,特别是针对肿瘤细胞对乙酸盐的依赖性 [1]。研究显示,AD-5584 通过抑制 ACSS2 来减少乙酰辅酶A和脂质水平,从而在体外和体内模型中抑制肿瘤细胞生长和存活 [2]。其已验证的血脑屏障穿透性是其区别于其他 ACSS2 抑制剂的关键特征,使其成为研究乳腺癌脑转移等中枢神经系统癌症的理想工具分子 。

Target
ACSS2 inhibition
Model
Breast cancer brain metastasis (BCBM) research
Key feature
Reported brain penetrance in rodent models

AD-5584: Key Differentiators


在乳腺癌脑转移 (BCBM) 的研究模型中,简单地用其他 ACSS2 抑制剂替代 AD-5584 是无效的,因为大多数抑制剂无法有效穿过血脑屏障 (BBB) [1]。BCBM 肿瘤生长于一个独特的代谢微环境中,高度依赖于通过 ACSS2 将乙酸转化为乙酰辅酶A [2]。AD-5584 的差异化价值在于其经过实验验证的脑渗透性,这是确保药物能够到达大脑病灶的先决条件 。此外,AD-5584 已被证明能与放疗产生协同作用,这进一步限定了其在特定联合治疗方案研究中的应用场景,是其他不具备此组合验证数据的 ACSS2 抑制剂所无法比拟的 [3]。

BBB access Most ACSS2 inhibitors lack reported brain penetrance; substitution may eliminate CNS exposure in BCBM models.
Metabolic context BCBM relies on acetate-to-acetyl-CoA conversion; a compound without validated ACSS2 inhibition in this niche may not recapitulate reported effects.
Combo evidence Radiosensitization synergy data are specific to AD-5584; other inhibitors lack comparable ex vivo combination evidence.

AD-5584: Comparative Evidence


Blood-Brain Barrier Penetration

AD-5584 的关键区分因素是其经过实验验证的血脑屏障 (BBB) 穿透能力。与许多早期 ACSS2 抑制剂不同,AD-5584 是专门为脑渗透性而设计和验证的 [1]。在体内研究中,通过腹腔注射后,可以在小鼠脑组织中检测到 AD-5584,证实了其能够跨越血脑屏障到达中枢神经系统 [2]。相比之下,其他 ACSS2 抑制剂(如 VY-3-135)尽管具有更高的体外效力,但缺乏其在脑转移模型中有效性的公开数据。

BBB Penetration
Reported
Detected in mouse brain after IP administration; VY-3-135 lacks public BBB data.
Brain-availability endpoint context supports CNS model selection.
In vivo BCBM model; cross-study comparison.
Breast Cancer Brain Metastasis Blood-Brain Barrier CNS Drug Delivery

ACSS2 Inhibition Potency

在体外生化分析中,AD-5584 对人类 ACSS2 酶显示出微摩尔级别的抑制活性 。虽然其效力(IC50)低于一些新一代 ACSS2 抑制剂,但其效能需要结合其脑渗透性来综合评估。

ACSS2 Potency
Data to verify
AD-5584 IC50 0.86 μM vs VY-3-135 IC50 44 nM (approx. 19.5-fold more potent in vitro).
Assay potency context; VY-3-135 is more potent biochemically but lacks brain-penetration evidence.
Source-specific review; biochemical assay conditions apply.
ACSS2 Cancer Metabolism Inhibitor

Ex Vivo Brain-Slice Tumor Inhibition

AD-5584 在一种离体原位脑片肿瘤模型中显示出对乳腺癌脑转移瘤 (BCBM) 生长的显著抑制,这是区分其与普通 ACSS2 抑制剂的另一项关键证据 [1]。更重要的是,AD-5584 与放疗联用时,展现出协同作用,共同阻止 BCBM 肿瘤生长 [2]。

Ex Vivo Tumor Inhibition
Reported
AD-5584 and AD-8007 both reduced pre-formed tumor volume and showed radiosensitization synergy in MDA-MB-231BR brain-slice model.
Model-response endpoint context; comparable anti-tumor effect within the same brain-penetrant class.
Ex vivo organotypic brain-slice assay.
Breast Cancer Brain Metastasis Ex Vivo Model Radiosensitization

AD-5584: Recommended Applications


BCBM 代谢依赖性研究

AD-5584 是研究 BCBM 中 ACSS2 介导的乙酸盐代谢的理想工具。其已验证的脑渗透性 [1] 和抑制脑内肿瘤生长的能力 [2] 使其能够用于探索 BCBM 在营养匮乏的脑微环境中的独特代谢适应机制。

CNS 肿瘤联合疗法开发

鉴于 AD-5584 在离体脑片模型中显示出与放疗的协同作用 [1],它非常适合用于研究 ACSS2 抑制剂作为放疗增敏剂的潜力,或与其他靶向脑部肿瘤的标准疗法(如全脑放疗)联合使用的效果。

脑渗透性 ACSS2 抑制剂阳性对照

在开发下一代脑渗透性 ACSS2 抑制剂的药物化学项目中,AD-5584 是一个有价值的基准化合物。其已知的活性 (IC50 0.86 µM) [1] 和药代动力学特性(脑渗透性)[2] 可作为评估新化合物在体外效力和体内脑部分布情况的参照标准。

Application
Selection Property
Validation Focus
BCBM acetate metabolism studies
Reported brain penetrance
ACSS2-dependent lipid synthesis in brain microenvironment
CNS combination therapy research
Reported radiosensitization synergy in ex vivo model
Tumor growth endpoint under combined radiation and ACSS2 inhibition
Brain-penetrant ACSS2 inhibitor benchmarking
Known enzyme inhibition potency and brain availability
In vitro potency and in vivo brain distribution comparison
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